molecular formula C6H7N3O B13858085 N-(5-Aminopyridin-2-yl)formamide CAS No. 827586-03-8

N-(5-Aminopyridin-2-yl)formamide

Cat. No.: B13858085
CAS No.: 827586-03-8
M. Wt: 137.14 g/mol
InChI Key: IIVURCLDNOVARV-UHFFFAOYSA-N
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Description

N-(5-Aminopyridin-2-yl)formamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, has garnered attention due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-Aminopyridin-2-yl)formamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with formic acid or formic anhydride under controlled conditions. The reaction typically proceeds via the formation of an intermediate formamide, which is then converted to the desired product.

Another method involves the use of α-bromoketones and 2-aminopyridine. In this approach, N-(pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms may be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(5-Aminopyridin-2-yl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can lead to various substituted pyridine derivatives.

Scientific Research Applications

N-(5-Aminopyridin-2-yl)formamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: this compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(5-Aminopyridin-2-yl)formamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, it may inhibit certain kinases or interact with G-protein-coupled receptors (GPCRs), leading to downstream effects on cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)formamide: Similar structure but lacks the amino group at the 5-position.

    2-Aminopyridine: Lacks the formamide group.

    N-(Pyridin-2-yl)amides: A broader class of compounds with varied substituents on the amide group.

Uniqueness

N-(5-Aminopyridin-2-yl)formamide is unique due to the presence of both the amino group and the formamide group on the pyridine ring. This dual functionality allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

827586-03-8

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

N-(5-aminopyridin-2-yl)formamide

InChI

InChI=1S/C6H7N3O/c7-5-1-2-6(8-3-5)9-4-10/h1-4H,7H2,(H,8,9,10)

InChI Key

IIVURCLDNOVARV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)NC=O

Origin of Product

United States

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